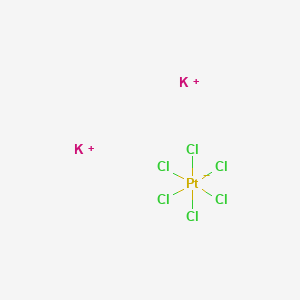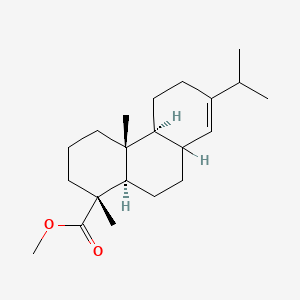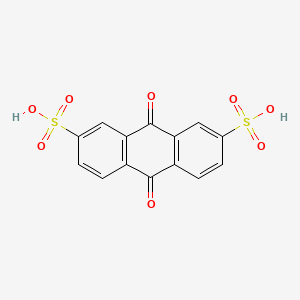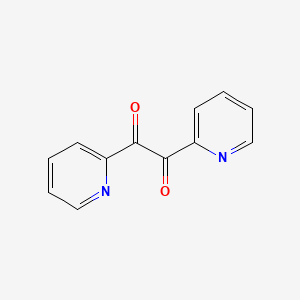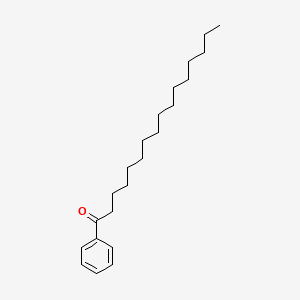
十六烷基苯酮
描述
科学研究应用
Hexadecanophenone has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Hexadecanophenone is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological membranes makes it a candidate for drug delivery systems.
Industry: Hexadecanophenone is used in the production of specialty chemicals and as a fragrance ingredient in the cosmetic industry.
准备方法
Synthetic Routes and Reaction Conditions: Hexadecanophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of hexadecanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5+C15H31COCl→C6H5COC15H31+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of hexadecanophenone may involve the continuous flow of reactants through a reactor containing the Lewis acid catalyst. This method ensures a high yield and purity of the final product. The reaction mixture is then subjected to distillation to separate hexadecanophenone from other by-products.
化学反应分析
Types of Reactions: Hexadecanophenone undergoes various chemical reactions, including:
Oxidation: Hexadecanophenone can be oxidized to form hexadecanoic acid and benzene. This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The reduction of hexadecanophenone can yield hexadecanol and benzene. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Hexadecanophenone can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Hexadecanoic acid and benzene.
Reduction: Hexadecanol and benzene.
Substitution: Various substituted phenyl derivatives.
作用机制
The mechanism of action of hexadecanophenone involves its interaction with biological membranes. The long hexadecyl chain allows it to embed within the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, hexadecanophenone may interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Tetradecanophenone (C20H32O): Shorter alkyl chain, different physical properties.
Octadecanophenone (C24H40O): Longer alkyl chain, different physical properties.
属性
IUPAC Name |
1-phenylhexadecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLAWJMOGLOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217181 | |
| Record name | 1-Hexadecanone, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6697-12-7 | |
| Record name | 1-Hexadecanone, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006697127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6697-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexadecanone, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the volatility of hexadecanophenone compare to other aryl ketones, and how does this affect its behavior on soil surfaces?
A1: Hexadecanophenone exhibits a significantly lower vapor pressure compared to hexanophenone. Research suggests that aryl ketones with vapor pressures below 1.3 × 10−3 torr, including hexadecanophenone, do not demonstrate significant loss or transport due to vaporization on air-dried soils over a 15-day period []. This contrasts with hexanophenone, which showed increased loss likely due to its higher volatility, allowing it to move within the soil and reach light-exposed areas more readily [].
Q2: Are there analytical techniques that can be used to separate and quantify hexadecanophenone from other similar compounds?
A2: Yes, hydrophobic interaction electrokinetic chromatography (HI-EKC) has been successfully employed to separate hexadecanophenone (C16) from other alkyl aryl ketone homologues like dodecanophenone (C12), tetradecanophenone (C14), and octadecanophenone (C18) []. This technique leverages the hydrophobic interactions between the analytes and free monomers of either sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) in the running buffer [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



